N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE
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Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to an amine, which is further connected to a benzamide structure. The compound’s unique structure, featuring bromine, fluorine, and chlorine substituents, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-fluoroaniline with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then coupled with benzoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine, fluorine, and chlorine) can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and sulfonyl groups.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: The compound can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The compound’s halogen substituents may also enhance its binding affinity and specificity for target proteins.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar halogen substituents but different functional groups.
Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.
Uniqueness
N-(4-BROMO-2-FLUOROPHENYL)-4-(3-CHLOROBENZENESULFONAMIDO)BENZAMIDE is unique due to its combination of halogen substituents and the presence of both sulfonamide and benzamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-[(3-chlorophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClFN2O3S/c20-13-6-9-18(17(22)10-13)23-19(25)12-4-7-15(8-5-12)24-28(26,27)16-3-1-2-14(21)11-16/h1-11,24H,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWDMSKUATWCHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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